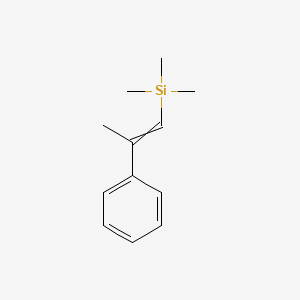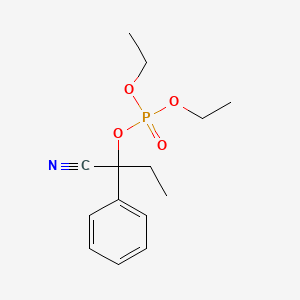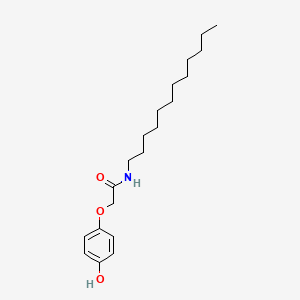
4-(3-Methoxy-2-methylphenoxy)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxy-2-methylphenoxy)pyridin-3-amine is a chemical compound with a molecular formula of C13H14N2O2. It is a member of the pyridine family, which is known for its aromatic heterocyclic structure. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenoxy ring, which is further connected to a pyridine ring through an amine linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-2-methylphenoxy)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the phenoxy and pyridine rings . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxy-2-methylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Hydroxy-2-methylphenoxy)pyridin-3-amine.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Methoxy-2-methylphenoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxy-2-methylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methoxyphenoxy)pyridin-3-amine
- 4-(3-Methylphenoxy)pyridin-3-amine
- 4-(3-Hydroxy-2-methylphenoxy)pyridin-3-amine
Uniqueness
4-(3-Methoxy-2-methylphenoxy)pyridin-3-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the phenoxy ring, along with the pyridine amine linkage, allows for unique interactions with biological targets and distinct reactivity in chemical synthesis .
Propriétés
Numéro CAS |
88220-10-4 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
4-(3-methoxy-2-methylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C13H14N2O2/c1-9-11(16-2)4-3-5-12(9)17-13-6-7-15-8-10(13)14/h3-8H,14H2,1-2H3 |
Clé InChI |
WEUBFCNFLDZGSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1OC2=C(C=NC=C2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)

![Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-](/img/structure/B14404732.png)

![[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B14404738.png)
![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)




![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
![3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene](/img/structure/B14404779.png)


